molecular formula C18H16FN5O2 B2477656 N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 915908-89-3

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2477656
CAS RN: 915908-89-3
M. Wt: 353.357
InChI Key: VPLICSMRUWCUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.357. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Triazole Derivatives

Triazole compounds, including structures similar to N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their chemical properties and synthetic applications. The Dimroth rearrangement of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, including acetylation reactions, provides a pathway for synthesizing various triazole derivatives. These derivatives can be further modified to produce v-triazolo[4,5-d]pyrimidine derivatives, which are of interest for their potential biological activities (Sutherland & Tennant, 1971).

Biological Activities and Anticancer Research

Enaminones, used as building blocks for synthesizing substituted pyrazoles, have shown significant antitumor and antimicrobial activities. These compounds, derived from interactions with active methylene compounds, have demonstrated potential in cancer therapy, particularly against breast and liver carcinoma cell lines, showcasing comparable effects to standard treatments like 5-fluorouracil (Riyadh, 2011).

Additionally, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its inhibition of cancer cell proliferation highlight the therapeutic potential of triazole derivatives in cancer treatment. The specific synthesis route and crystal structure determination of such compounds lay the groundwork for future drug development (Hao et al., 2017).

Antimicrobial and Antiproliferative Properties

Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity against various cancer cell lines provides insights into the design of new anticancer agents. The study of these compounds' biological effects, particularly their ability to inhibit cell growth and induce cell cycle arrest, is crucial for developing novel therapeutic strategies (Maggio et al., 2011).

Design and Synthesis for Antimicrobial Activity

The design and synthesis of 1,2,3-triazole derivatives for antimicrobial applications demonstrate the versatility of triazole compounds in addressing infectious diseases. By rational design and synthesis of these derivatives, researchers have identified compounds with potent antimicrobial activities against various pathogens, offering a promising avenue for new antimicrobial agents (Zhao et al., 2012).

properties

IUPAC Name

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLICSMRUWCUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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